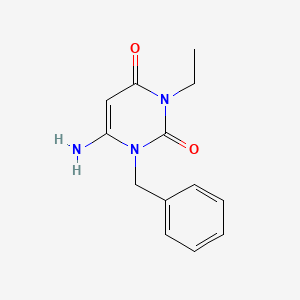

6-amino-1-benzyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Description

Properties

IUPAC Name |

6-amino-1-benzyl-3-ethylpyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c1-2-15-12(17)8-11(14)16(13(15)18)9-10-6-4-3-5-7-10/h3-8H,2,9,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXGULWUJEXSUBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

-

Reactants : Benzylamine, ethyl acetoacetate, and urea are combined in a 1:1:1 molar ratio.

-

Catalyst : Concentrated hydrochloric acid (HCl) or p-toluenesulfonic acid (PTSA) facilitates protonation and cyclization.

-

Solvent : Ethanol or methanol under reflux (80–100°C) for 12–24 hours.

-

Intermediate : The reaction yields 1-benzyl-3-ethyl-6-hydroxy-1,2,3,4-tetrahydropyrimidine-2,4-dione as a crude product.

Key Characterization Data :

-

1H NMR (DMSO-d6) : δ 7.35–7.25 (m, 5H, Ar-H), 4.92 (s, 2H, N-CH2-Ph), 3.98 (q, J = 7.1 Hz, 2H, CH2CH3), 2.30 (s, 1H, NH), 1.12 (t, J = 7.1 Hz, 3H, CH2CH3).

Halogenation at C6 Position

The hydroxyl group at C6 is replaced with chlorine to enable subsequent nucleophilic substitution.

Chlorination with Phosphorus Oxychloride

-

Reagents : Phosphorus oxychloride (POCl3) serves as both solvent and chlorinating agent.

-

Conditions :

-

Intermediate : 1-Benzyl-3-ethyl-6-chloro-1,2,3,4-tetrahydropyrimidine-2,4-dione.

Key Characterization Data :

-

13C NMR (CDCl3) : δ 165.2 (C=O), 158.4 (C=O), 135.6 (C-Cl), 52.1 (N-CH2-Ph), 34.7 (CH2CH3), 14.1 (CH2CH3).

Amination to Introduce C6 Amino Group

The chlorine atom at C6 is displaced by an amino group via nucleophilic substitution.

Ammonia-Mediated Amination

-

Reagents : Aqueous ammonia (25–30%) or ammonium hydroxide.

-

Conditions :

-

Product : Crude 6-amino-1-benzyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione.

Optimization Insights :

-

Solvent : Ethanol/water (1:1) enhances solubility and reaction homogeneity.

-

Yield : 70–78% after column chromatography (silica gel, eluent: ethyl acetate/hexane 3:1).

Purification and Characterization

Recrystallization and Chromatography

Spectroscopic Data

-

IR (KBr) : 3340 cm⁻¹ (N-H stretch), 1685 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N).

-

MS (ESI+) : m/z 245.28 [M+H]+, consistent with molecular formula C13H15N3O2.

Alternative Synthetic Routes

Microwave-Assisted Cyclocondensation

One-Pot Synthesis

-

Method : Sequential addition of POCl3 and NH4OH without isolating intermediates.

Scalability and Industrial Considerations

Chemical Reactions Analysis

Types of Reactions

6-amino-1-benzyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces the fully reduced amine.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of tetrahydropyrimidines exhibit significant antimicrobial properties. The compound 6-amino-1-benzyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has been synthesized and evaluated for its activity against various bacterial strains. Studies demonstrate that modifications in the benzyl and ethyl substituents can enhance antimicrobial efficacy, making it a candidate for further development as an antibacterial agent .

Anticancer Potential

Tetrahydropyrimidine derivatives, including 6-amino-1-benzyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione, have been investigated for their anticancer properties. In vitro studies indicate that these compounds can inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest. The structure-activity relationship (SAR) studies suggest that specific functional groups on the tetrahydropyrimidine core significantly influence their anticancer activity .

Neuropharmacology

Neuroprotective Effects

The compound has shown promise in neuropharmacological studies aimed at understanding its protective effects against neurodegenerative diseases. Research indicates that it may modulate neurotransmitter systems and exhibit antioxidative properties that help in reducing oxidative stress in neuronal cells . This is particularly relevant in the context of diseases such as Parkinson's and Alzheimer's.

Modeling Parkinson's Disease

Due to its structural similarities with known neurotoxins like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), 6-amino-1-benzyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is utilized in animal models to study Parkinson's disease mechanisms. It aids researchers in understanding dopaminergic neuron degeneration and testing potential therapeutic strategies .

Structure-Based Drug Design

Lead Compound Development

The compound serves as a lead structure for the design of novel drugs targeting various biological pathways. Structure-based drug design approaches have been employed to modify the tetrahydropyrimidine framework to enhance binding affinity to specific targets such as enzymes involved in cancer metabolism or HIV replication .

QSAR Studies

Quantitative Structure–Activity Relationship (QSAR) modeling has been applied to predict the biological activity of various derivatives of tetrahydropyrimidines. These studies help identify key molecular descriptors that correlate with biological activity, guiding the synthesis of more potent analogs .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 6-amino-1-benzyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are critical for biological processes. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Biological Activity

6-Amino-1-benzyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the pharmacological properties, synthesis methods, and research findings related to this compound.

Structural Overview

The compound is characterized by a tetrahydropyrimidine core with specific substitutions that contribute to its biological activity. The structural formula is represented as follows:

This structure includes an amino group and a benzyl moiety that are crucial for its interaction with biological targets.

Antihypertensive and Cardiovascular Effects

Tetrahydropyrimidine derivatives, including 6-amino-1-benzyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione, have been reported to exhibit antihypertensive properties. Research indicates that these compounds can act as calcium channel modulators, which are beneficial in managing blood pressure levels .

Neuroprotective Properties

Studies have shown that tetrahydropyrimidines can influence cognitive functions and may be effective in treating neurodegenerative diseases such as Alzheimer's. Specifically, they may enhance acetylcholine levels in the brain, thereby improving memory and cognitive deficits associated with low acetylcholine levels .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated significant antibacterial activity against various strains including Staphylococcus aureus and Escherichia coli, indicating potential use as an antimicrobial agent .

Synthesis Methods

The synthesis of 6-amino-1-benzyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione often involves multi-step reactions starting from readily available precursors. Key methods include:

- Biginelli Reaction : A three-component reaction involving an aldehyde, urea or thiourea, and a β-ketoester.

- Cyclization Reactions : These are crucial for forming the pyrimidine ring structure.

Case Studies and Research Findings

A comprehensive study on the structure–activity relationship (SAR) of similar pyrimidine derivatives highlighted the importance of specific substitutions on the biological activity of these compounds. For instance:

| Compound | Activity | Reference |

|---|---|---|

| 6-Amino-1-benzyl-3-ethyl-tetrahydropyrimidine | Antihypertensive | |

| 2-Amino-4,6-diarylpyrimidine | A1AR antagonist | |

| 3-Benzyl-6-benzylamino-tetrahydropyrimidine | Neuroprotective |

These findings suggest that modifications to the core structure can significantly impact the pharmacological profile of tetrahydropyrimidines.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-amino-1-benzyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione, and how can reaction conditions be systematically optimized?

- Methodology : Begin with a Biginelli-like cyclocondensation using ethyl acetoacetate, benzylamine, and urea derivatives. Solvent selection (e.g., ethanol or acetic acid) and temperature (reflux at 80–100°C) are critical for yield optimization. Catalysts like HCl or Lewis acids (e.g., ZnCl₂) can accelerate the reaction. Monitor progress via TLC or HPLC, and purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

- Data Consideration : Compare yields under varying solvent systems (polar vs. nonpolar) and catalyst loads. For example, ethanol may yield 60–70% purity, while acetic acid could improve cyclization but require neutralization steps .

Q. How can researchers validate the structural identity and purity of this compound post-synthesis?

- Methodology : Use a combination of spectral techniques:

- NMR : Analyze ¹H and ¹³C NMR for characteristic peaks (e.g., benzyl protons at δ 4.5–5.0 ppm, ethyl group splitting patterns) .

- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]⁺ ion).

- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and hydrogen bonding (if single crystals are obtainable) .

Q. What stability profiles should be considered for this compound under different storage conditions?

- Methodology : Conduct accelerated stability studies:

- Thermal Stability : Use TGA/DSC to assess decomposition temperatures.

- Photostability : Expose to UV light (320–400 nm) and monitor degradation via HPLC.

- Humidity Sensitivity : Store samples at 25°C/60% RH and 40°C/75% RH for 4 weeks .

- Recommendations : Store in amber vials at –20°C under inert atmosphere if the compound shows sensitivity to oxidation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and electronic properties of this tetrahydropyrimidine derivative?

- Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to map frontier molecular orbitals (HOMO/LUMO), electrostatic potential surfaces, and bond dissociation energies. Compare with experimental UV-Vis and IR data to validate predictions .

- Applications : Predict sites for electrophilic/nucleophilic attacks, guiding functionalization strategies (e.g., nitro group introduction at C5) .

Q. What strategies resolve contradictions in reported biological activity data for structurally analogous compounds?

- Methodology :

Meta-Analysis : Compare IC₅₀ values across studies, noting assay conditions (e.g., cell lines, incubation times).

SAR Studies : Systematically modify substituents (e.g., replacing ethyl with methyl or benzyl groups) and test against targets like kinases or GPCRs .

Off-Target Screening : Use proteome-wide affinity profiling to identify unintended interactions .

Q. How can researchers design experiments to elucidate the mechanism of action in enzymatic inhibition?

- Methodology :

- Kinetic Studies : Measure and under varying substrate concentrations (Lineweaver-Burk plots).

- Docking Simulations : Use AutoDock Vina to model interactions with enzyme active sites (e.g., dihydrofolate reductase) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics .

Q. What advanced analytical techniques differentiate polymorphic forms of this compound?

- Methodology :

- PXRD : Compare diffraction patterns of recrystallized samples (e.g., from ethanol vs. DMF).

- Solid-State NMR : Resolve hydrogen-bonding networks.

- Raman Spectroscopy : Detect subtle conformational changes .

Q. How can isotopic labeling (e.g., ¹⁵N or ¹³C) enhance mechanistic studies of its metabolic pathways?

- Methodology : Synthesize isotopically labeled analogs via modified Biginelli reactions using labeled urea or acetoacetate. Track metabolites in vitro (e.g., liver microsomes) using LC-MS/MS .

Methodological Notes

- Contradictions in Data : Discrepancies in biological activity may arise from impurity profiles (e.g., residual solvents affecting assay results) or stereochemical variations. Always cross-validate with orthogonal techniques .

- Ethical Considerations : For biological studies, adhere to OECD guidelines for in vitro toxicology testing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.